Product packaging for 2,3-Bis(4-methylpiperazin-1-yl)pyrazine(Cat. No.:)

2,3-Bis(4-methylpiperazin-1-yl)pyrazine

Cat. No.: B7164017
M. Wt: 276.38 g/mol
InChI Key: LISWLNFDCZMRRZ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methylpiperazin-1-yl)pyrazine is a nitrogen-dense heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecular structure, featuring a central pyrazine ring symmetrically substituted with 1-methylpiperazine groups, presents multiple hydrogen bond acceptors and a rigid, planar geometry that is conducive to interacting with biological targets. This compound is part of a class of pyrazine derivatives that have demonstrated a wide range of promising biological activities, positioning it as a valuable scaffold for pharmaceutical research and development. Pyrazine derivatives bearing piperazine substituents are frequently investigated as potential therapeutic agents. Related compounds have shown inhibitory activity against the acetylcholinesterase enzyme, suggesting relevance for neurodegenerative disease research such as Alzheimer's . Furthermore, pyrazine-based molecules are being explored as kinase inhibitors for oncology applications, targeting various cancer types including non-small cell lung carcinoma, breast cancer, and lymphomas . The piperazine moiety, a common feature in many bioactive molecules, is known to improve water solubility and optimize pharmacokinetic properties, thereby enhancing the drug-likeness of lead compounds . Researchers utilize this compound as a key synthetic intermediate or precursor for constructing more complex molecular architectures. The molecule can serve as a core template for structure-activity relationship (SAR) studies, particularly in optimizing interactions with enzymatic active sites and receptor pockets, as evidenced by molecular docking studies performed on analogous structures . The presence of multiple nitrogen atoms in both the pyrazine core and piperazine rings facilitates diverse binding modes, while the methyl groups on the piperazine nitrogen can be leveraged to fine-tune lipophilicity and membrane permeability. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the specific Safety Data Sheet for detailed handling and storage information. 1-Methylpiperazine, a structural component of this molecule, is classified as flammable and corrosive with associated hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N6 B7164017 2,3-Bis(4-methylpiperazin-1-yl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(4-methylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6/c1-17-5-9-19(10-6-17)13-14(16-4-3-15-13)20-11-7-18(2)8-12-20/h3-4H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISWLNFDCZMRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CN=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine

Strategies for the Pyrazine (B50134) Core Formation

The formation of the central pyrazine ring is a critical step in the synthesis of 2,3-Bis(4-methylpiperazin-1-yl)pyrazine. This is typically achieved through cyclization reactions of appropriate acyclic precursors or through oxidative processes.

Cyclization Reactions and Precursor Chemistry

The classical and most direct route to the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. nih.govnih.gov For the synthesis of a 2,3-disubstituted pyrazine, a common precursor is 2,3-diaminopyrazine. The synthesis of such precursors can be achieved through various means, including the reaction of iminodiacetonitrile (B147120) derivatives. researchgate.net For instance, 2,6-diaminopyrazine-1-oxide (DAPO) can be synthesized from an iminodiacetonitrile derivative by reacting it with hydroxylamine (B1172632) or its salts in the presence of a suitable base. researchgate.net

Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the aromatic pyrazine. nih.gov These methods lay the groundwork for obtaining a pyrazine ring that can be subsequently functionalized.

A biomimetic synthesis of 2,5-disubstituted pyrazines has been accomplished through the homodimerization of α-amino aldehydes and subsequent air oxidation. researchgate.net While this leads to 2,5-disubstitution, it highlights the principle of forming the pyrazine core from amino acid-derived precursors.

Precursor TypeReactionProductReference
1,2-Diamine & 1,2-DicarbonylCondensation & OxidationPyrazine nih.govnih.gov
Iminodiacetonitrile derivativeReaction with Hydroxylamine2,6-Diaminopyrazine-1-oxide researchgate.net
2,3-Bis(arylideneamino)-3-cyanoarylamidesCyclization & Oxidation1,2-Dihydropyrazine then Pyrazine nih.gov
α-Amino aldehydesHomodimerization & Oxidation2,5-Disubstituted pyrazine researchgate.net

Oxidative Coupling and Condensation Pathways

Oxidative coupling reactions provide an alternative pathway to the pyrazine core. For example, the self-condensation of α-amino ketones can yield symmetrical pyrazines. nih.gov However, for unsymmetrical pyrazines, this method can lead to a mixture of products.

A more controlled method involves the condensation of 1,2-diamines with 1,2-diketones followed by dehydrogenation. nih.gov This approach offers better control over the substitution pattern of the resulting pyrazine. The synthesis of quinoxalines, which are structurally analogous to pyrazines, often employs the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov This reaction can be catalyzed by various agents, including heteropolyacids, under mild conditions. nih.gov

Functionalization with Piperazine (B1678402) Moieties

The introduction of the two 4-methylpiperazine groups onto the 2 and 3 positions of the pyrazine ring is the defining step in the synthesis of the target molecule. This is typically achieved through the formation of carbon-nitrogen bonds, primarily via nucleophilic substitution or catalyzed coupling reactions. The most common starting material for this transformation is a 2,3-dihalopyrazine, such as 2,3-dichloropyrazine (B116531). nih.govresearchgate.net

Carbon-Nitrogen (C-N) Bond Formation Approaches

The formation of the C-N bonds between the pyrazine ring and the 1-methylpiperazine (B117243) moieties is a key transformation. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for this purpose. wikipedia.orgmasterorganicchemistry.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (in this case, 2,3-dihalopyrazine) with an amine (1-methylpiperazine). The use of chelating phosphine ligands has been shown to be effective in the palladium-catalyzed amination of 2-substituted pyridines with hydrazine (B178648) derivatives, a reaction type that is analogous to the formation of the title compound. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution and Derivatization Strategies

Nucleophilic aromatic substitution (SNA_r) is a fundamental and widely used method for the functionalization of electron-deficient aromatic rings like pyrazine. nih.gov The reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles, including amines, is a well-established method for producing 2,3-disubstituted quinoxalines. libretexts.org This suggests that a similar reaction between 2,3-dichloropyrazine and an excess of 1-methylpiperazine is a highly plausible and direct route to this compound.

The reactivity of the halogen atoms in dihalopyrazines allows for sequential substitution. The introduction of the first amino group can deactivate the ring towards further substitution, often requiring more forcing conditions for the second substitution to occur. nih.gov In the case of 2,3-dichloroquinoxaline, displacement of one or both chlorine atoms with butylamine (B146782) has been demonstrated, with the second substitution requiring higher temperatures. libretexts.org

The general mechanism for SNA_r on an activated aryl halide involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the halide-bearing carbons towards nucleophilic attack.

Starting MaterialReagentReaction TypeProductReference
2,3-Dichloropyrazine1-Methylpiperazine (excess)Nucleophilic Aromatic SubstitutionThis compoundInferred from nih.govlibretexts.org
2,3-Dihalopyrazine1-MethylpiperazinePalladium-catalyzed AminationThis compoundInferred from wikipedia.orgmasterorganicchemistry.com
2,3-DichloroquinoxalineButylamineNucleophilic Aromatic Substitution2,3-Bis(butylamino)quinoxaline libretexts.org

Advanced Catalytic and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the use of advanced catalytic systems and green chemistry principles to improve efficiency and reduce environmental impact. In the context of synthesizing this compound, these principles can be applied to both the formation of the pyrazine core and its subsequent functionalization.

The use of recyclable catalysts, such as alumina-supported heteropolyoxometalates, has been shown to be effective for the synthesis of quinoxaline (B1680401) derivatives at room temperature, offering a greener alternative to traditional acid catalysts. nih.gov

For the C-N bond formation step, palladium-catalyzed reactions represent an advanced catalytic technique. The development of highly active and selective palladium catalysts allows for amination reactions to be carried out under milder conditions and with a broader substrate scope. nih.govwikipedia.orgmasterorganicchemistry.com The use of well-defined pre-catalysts can further enhance the efficiency and reproducibility of these transformations.

While specific green synthesis methods for this compound are not extensively reported, the general principles of green chemistry, such as the use of catalytic over stoichiometric reagents, milder reaction conditions, and recyclable catalysts, can be applied to its synthesis. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

The formation of the carbon-nitrogen bonds required to append the 4-methylpiperazine moieties to the pyrazine ring is frequently accomplished through metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly prevalent for the synthesis of N-arylpiperazines. mdpi.com These reactions typically involve the coupling of a halo-pyrazine, such as 2,3-dichloropyrazine, with N-methylpiperazine in the presence of a palladium catalyst, a suitable ligand, and a base.

The general synthetic approach starts with a dihalogenated pyrazine. The reaction with N-methylpiperazine proceeds in a stepwise manner, where the first substitution is generally faster than the second, allowing for the potential isolation of the mono-substituted intermediate. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields of the desired disubstituted product. For instance, palladium(II) acetate (B1210297) in conjunction with a phosphine ligand is a common catalytic system for such transformations. mdpi.com

Reactants Catalyst/Reagents Product Notes
2,3-Dichloropyrazine, N-MethylpiperazinePalladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu)This compoundThe reaction is a type of Buchwald-Hartwig amination.
2-Aminopyrazine1) Regioselective chlorination, 2) NBS bromination, 3) Palladium-catalyzed cyanation, 4) Sandmeyer reactionDihalogenated pyrazine intermediateA multi-step sequence to generate a suitable precursor for coupling. mdpi.comnih.gov

These palladium-catalyzed methods are favored for their functional group tolerance and their ability to form C-N bonds with high efficiency. The reaction mechanism involves the oxidative addition of the halo-pyrazine to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated pyrazine and regenerate the catalyst.

Microwave-Assisted Synthesis

To enhance the efficiency of the synthesis of this compound and related compounds, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.govmdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. mdpi.comnih.gov

In the context of synthesizing substituted pyrazines, microwave energy can be applied to the palladium-catalyzed coupling reactions. The rapid and uniform heating provided by microwaves can accelerate the catalytic cycle, leading to a more efficient process. nih.govscispace.com For example, the synthesis of a library of 3-aminoimidazo[1,2-a]pyrazine derivatives has been successfully achieved using microwave-assisted, palladium-catalyzed cross-coupling reactions. scispace.com This approach highlights the potential for rapid optimization and diversification of pyrazine-based scaffolds.

Methodology Key Advantages Relevant Application
Microwave-Assisted SynthesisReduced reaction times, Increased yields, Higher product puritySynthesis of substituted pyrazines and other heterocyclic compounds. nih.govnih.govscipublications.com

A typical microwave-assisted synthesis would involve placing the reactants (dihalopyrazine and N-methylpiperazine), catalyst, and solvent in a sealed vessel and exposing it to microwave irradiation at a controlled temperature and pressure. The solvent choice is critical, with polar solvents that can efficiently absorb microwave energy often being preferred.

Chemo- and Regioselectivity in Synthetic Pathways

The concepts of chemo- and regioselectivity are fundamental in the synthesis of this compound, particularly when starting with a multifunctional pyrazine precursor. researchgate.neteurjchem.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific position at which a reaction occurs.

In the synthesis of the target molecule from a dihalo-pyrazine, the two halogen atoms are chemically equivalent. However, the introduction of the first 4-methylpiperazine group can electronically influence the reactivity of the second halogen, a factor that can be exploited in a stepwise synthesis if the mono-substituted product is desired.

More complex scenarios arise when the pyrazine ring bears other reactive sites. For instance, the regioselective functionalization of a pyrazine ring can be directed by existing substituents. mdpi.com In some synthetic strategies, protecting groups may be necessary to ensure that the desired reaction occurs at the intended positions. The careful selection of reagents and reaction conditions is paramount to control the outcome of the synthesis and avoid the formation of undesired isomers or byproducts. For example, a study on the synthesis of pyrazine derivatives demonstrated the ability to achieve regioselective chlorination as a key step in a multi-step synthesis. mdpi.comnih.gov

Selectivity Type Description Relevance to Synthesis
Chemoselectivity Preferential reaction of one functional group over others.Important when the pyrazine precursor contains multiple reactive sites.
Regioselectivity Reaction occurring at a specific position on the pyrazine ring. eurjchem.comCrucial for obtaining the correct 2,3-substitution pattern and avoiding isomeric impurities. mdpi.com

Ultimately, the successful synthesis of this compound relies on a strategic combination of modern synthetic methods that allow for precise control over the formation of the key carbon-nitrogen bonds, with careful consideration of the selectivity of each chemical transformation.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and conformational details.

While a specific single-crystal X-ray diffraction study for 2,3-Bis(4-methylpiperazin-1-yl)pyrazine is not widely reported in publicly available literature, analysis of closely related N,N'-disubstituted piperazine (B1678402) and pyrazine (B50134) compounds allows for a robust prediction of its crystallographic properties. For instance, similar heterocyclic structures, such as 1,4-diphenylpiperazine and its derivatives, often crystallize in monoclinic or orthorhombic space groups like P2/c, C2/c, or Pbca wm.eduresearchgate.net. It is anticipated that this compound would crystallize in a similar system, governed by the packing efficiency of the bulky bis(4-methylpiperazin-1-yl) substituents on the pyrazine core. The unit cell would contain multiple molecules (typically Z = 2 or 4) related by symmetry operations.

Table 1. Predicted Crystallographic Parameters for this compound Based on Analogous Structures.
ParameterPredicted Value/SystemBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommonly observed for N,N'-disubstituted piperazines wm.eduresearchgate.netmdpi.com.
Space Groupe.g., P2/c, C2/c, PbcaBased on crystal structures of similar heterocyclic compounds wm.eduresearchgate.net.
Molecules per Unit Cell (Z)2 or 4Typical packing for molecules of this size and symmetry wm.eduresearchgate.net.

The molecular geometry of this compound is defined by the bond lengths and angles within the pyrazine and piperazine rings. Based on crystallographic data of pyrazine and its derivatives, the C-N and C-C bond lengths within the pyrazine ring are expected to be approximately 1.334 Å and 1.378 Å, respectively, indicating significant electron delocalization researchgate.net. The C-N bond connecting the piperazine ring to the pyrazine core is anticipated to be a single bond with a length of approximately 1.38-1.42 Å, influenced by the sp² character of the pyrazine carbon and the sp³ character of the piperazine nitrogen.

Within the piperazine rings, C-N and C-C bond lengths are expected to be in the typical range for saturated heterocycles, around 1.46 Å and 1.53 Å, respectively. Bond angles around the nitrogen atoms of the piperazine ring are predicted to be close to the tetrahedral value of 109.5°, although substitution can cause slight deviations wm.edu. The bond angles within the pyrazine ring are expected to be near 120°, consistent with its aromatic character.

Table 2. Expected Bond Lengths and Angles for this compound.
Bond/AngleParameterExpected ValueReference/Justification
Pyrazine RingC-N Bond Length~1.33 ÅX-ray data for pyrazine researchgate.net.
Pyrazine RingC-C Bond Length~1.38 ÅX-ray data for pyrazine researchgate.net.
Piperazine RingC-N Bond Length~1.46 ÅTypical for saturated N-heterocycles wm.edu.
Piperazine RingC-C Bond Length~1.53 ÅTypical for saturated alkanes.
Pyrazine-Piperazine LinkC(pz)-N(pip) Bond Length~1.40 ÅTypical C(sp²)-N(sp³) single bond.
Piperazine RingC-N-C Angle~109-112°Near-tetrahedral geometry wm.edu.
Pyrazine RingC-N-C Angle~116°Geometry of aromatic diazines.

Saturated six-membered heterocyclic rings like piperazine are not planar and adopt specific conformations to minimize steric and torsional strain. The most stable and predominant conformation for the piperazine ring is the chair form wikipedia.org. In this conformation, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are staggered, minimizing strain.

For this compound, both piperazine rings are expected to exist in a chair conformation in the solid state. The N-methyl group and the pyrazine substituent on each piperazine ring can occupy either axial or equatorial positions. Infrared and dipole moment studies on related N-substituted piperazines indicate a strong preference for bulky substituents to occupy the equatorial position to minimize steric hindrance rsc.org. Therefore, it is predicted that the pyrazine moiety and the methyl group are attached to the piperazine nitrogens at equatorial positions. While the chair form is energetically favored, other conformations like the boat or twist-boat are possible, though they are typically higher in energy unless stabilized by other factors such as metal chelation wikipedia.org.

Comprehensive Spectroscopic Investigations

Spectroscopic methods are essential for confirming the molecular structure deduced from crystallographic data and for understanding the molecule's electronic and vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR: The two protons on the pyrazine ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm. The protons on the piperazine rings would appear as multiplets or broad singlets. The eight protons on the two piperazine rings adjacent to the pyrazine moiety (N-CH₂) are expected in the range of δ 3.2-3.6 ppm. The other eight protons on the piperazine rings adjacent to the methyl-substituted nitrogen (N-CH₂) would likely resonate slightly upfield, around δ 2.5-2.8 ppm. The six protons of the two N-methyl groups, being equivalent, should produce a sharp singlet around δ 2.3 ppm rsc.orgmdpi.comchemicalbook.com. At low temperatures, the chair-to-chair interconversion of the piperazine ring may slow down, leading to the resolution of distinct signals for axial and equatorial protons nih.gov.

¹³C NMR: The ¹³C NMR spectrum would show signals for the pyrazine carbons, the piperazine carbons, and the methyl carbons. The substituted carbons of the pyrazine ring (C2, C3) are expected to resonate around δ 150-155 ppm. The unsubstituted carbons of the pyrazine ring (C5, C6) would appear further upfield, around δ 135-140 ppm. The piperazine ring carbons adjacent to the pyrazine ring are predicted to be in the δ 45-50 ppm range, while the carbons adjacent to the methyl group would be around δ 55 ppm. The N-methyl carbon signal is expected at approximately δ 46 ppm mdpi.com.

Table 3. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
GroupNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H (H5, H6)¹H8.0 - 8.5s (singlet)
Piperazine-CH₂ (adjacent to pyrazine)¹H3.2 - 3.6m (multiplet) or br s
Piperazine-CH₂ (adjacent to N-CH₃)¹H2.5 - 2.8m (multiplet) or br s
N-CH₃¹H~2.3s (singlet)
Pyrazine-C (C2, C3)¹³C150 - 155Quaternary
Pyrazine-C (C5, C6)¹³C135 - 140CH
Piperazine-CH₂ (adjacent to N-CH₃)¹³C~55CH₂
Piperazine-CH₂ (adjacent to pyrazine)¹³C45 - 50CH₂
N-CH₃¹³C~46CH₃

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations from the pyrazine ring are expected in the 3000–3100 cm⁻¹ region montana.edudtic.mil. Aliphatic C-H stretching from the methyl and piperazine methylene groups will appear in the 2800–3000 cm⁻¹ range mdpi.com. The C=N and C=C stretching vibrations of the pyrazine ring are predicted to cause strong absorptions in the 1400–1600 cm⁻¹ region researchgate.net. The C-N stretching vibrations from the piperazine rings and the pyrazine-piperazine link will be visible in the fingerprint region, typically between 1100 and 1300 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric "ring breathing" mode of the pyrazine ring, which involves the entire ring expanding and contracting, is expected to produce a strong and characteristic band in the Raman spectrum, typically around 1000-1020 cm⁻¹ researchgate.net. Other symmetric stretching and bending modes of the pyrazine and piperazine rings would also be Raman active.

Table 4. Predicted Major Vibrational Modes for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeRing/GroupExpected Activity
3000 - 3100C-H StretchPyrazineIR, Raman
2800 - 3000C-H Stretch (asymmetric & symmetric)Piperazine (CH₂), Methyl (CH₃)IR, Raman
1400 - 1600C=C and C=N Ring StretchPyrazineIR, Raman
~1450CH₂ ScissoringPiperazineIR
1100 - 1300C-N StretchPiperazine, Pyrazine-PiperazineIR
1000 - 1020Symmetric Ring BreathingPyrazineRaman (Strong)
800 - 900C-H Out-of-plane BendingPyrazineIR

Despite a comprehensive search of available scientific literature and spectroscopic databases, no specific experimental data for the Ultraviolet-Visible (UV-Vis) spectrum or the mass spectrum of the compound "this compound" could be located.

Therefore, it is not possible to provide a detailed analysis of its electronic transitions or a molecular weight and fragmentation analysis based on direct experimental evidence for this specific molecule.

General principles of spectroscopy for related compounds, such as pyrazine and its derivatives, are well-documented. Pyrazines typically exhibit electronic transitions in the UV-Vis region corresponding to n→π* and π→π* transitions of the aromatic ring. The substitution with methylpiperazinyl groups would be expected to influence the position and intensity of these absorption bands. In mass spectrometry, the molecular ion peak would confirm the molecular weight, and fragmentation patterns would likely involve cleavages within the piperazine rings and the pyrazine core. However, without experimental data for the specific compound , any further discussion would be speculative.

Theoretical and Computational Chemistry of 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine

Quantum Chemical Calculations and Methodology

Quantum chemical calculations are a cornerstone for investigating the properties of 2,3-Bis(4-methylpiperazin-1-yl)pyrazine. These methods allow for a detailed exploration of the molecule's ground state and are predictive of its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT has been employed to determine its optimized geometry and electronic properties in the ground state. This approach is favored for its balance of accuracy and computational efficiency, making it a suitable tool for molecules of this size. The calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Selection of Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the analysis of this compound, the B3LYP functional is commonly selected. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy, which enhances its accuracy for a wide range of molecular systems.

This functional is paired with the 6-311++G(d,p) basis set. This notation indicates a triple-zeta valence basis set, which provides a flexible description of the electron distribution. The "++" signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are crucial for accurately describing systems with lone pairs or anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the modeling of non-spherical electron densities and improving the description of chemical bonding. This combination of functional and basis set is well-regarded for providing reliable results for organic molecules.

Geometry Optimization and Stability Analysis

A critical step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this optimization is performed using the selected DFT method. The resulting geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a stability analysis is conducted through frequency calculations. The absence of any imaginary frequencies in the vibrational spectrum confirms that the optimized structure is a true energy minimum and not a transition state. This ensures that the calculated properties correspond to a stable conformation of the molecule.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Computational methods provide several descriptors that quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial parameters. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the HOMO is primarily located on the piperazine (B1678402) rings, while the LUMO is centered on the pyrazine (B50134) ring. This distribution indicates that the piperazine moieties are the primary sites for electrophilic attack, while the pyrazine ring is more susceptible to nucleophilic attack.

Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-5.65
ELUMO-1.24
Energy Gap (ΔE)4.41

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map reveals that the most negative potential (red regions) is concentrated around the nitrogen atoms of the pyrazine ring. These areas are susceptible to electrophilic attack. Conversely, the regions of positive potential (blue regions), primarily located around the hydrogen atoms of the methyl groups and the piperazine rings, indicate sites that are favorable for nucleophilic attack. This visual representation of charge distribution complements the insights gained from FMO analysis and provides a comprehensive picture of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. In the context of molecules like this compound, NBO analysis elucidates the electronic interactions between the electron-donating piperazine rings and the electron-deficient pyrazine core.

Studies on similar piperazine-containing compounds show that hyperconjugative interactions, such as those between the nitrogen lone pairs (n) and the σ* orbitals of adjacent C-C and C-H bonds, as well as π → π* transitions within the aromatic pyrazine ring, are crucial for stabilizing the molecular structure. researchgate.net In this compound, the primary interactions would involve the delocalization of electron density from the nitrogen atoms of the two 4-methylpiperazin-1-yl substituents into the pyrazine ring. This intramolecular charge transfer (ICT) is a defining characteristic of donor-acceptor molecules. researchgate.netnih.gov

Table 1: Representative NBO Interactions and Stabilization Energies in Similar Donor-Acceptor Pyrazine Systems

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N_piperazine)π* (C-C_pyrazine)High
π (C=C_pyrazine)π* (C=N_pyrazine)Moderate
σ (C-H_methyl)σ* (N-C_piperazine)Low

Note: This table is representative and illustrates the types of interactions expected. Actual values would require specific DFT calculations for the molecule.

Simulation of Spectroscopic and Other Molecular Properties

Computational simulations are instrumental in predicting and interpreting the spectroscopic characteristics of complex molecules, offering a bridge between theoretical models and experimental results.

Theoretical Vibrational Spectra Prediction and Interpretation

Theoretical vibrational spectra, typically calculated using Density Functional Theory (DFT), provide a detailed picture of a molecule's vibrational modes. For this compound, the infrared (IR) and Raman spectra are expected to be complex, showing characteristic modes for the pyrazine ring, the piperazine rings, and the methyl groups.

Studies on pyrazine and its derivatives have established assignments for its fundamental vibrations. researchgate.net The pyrazine ring itself has characteristic C-H stretching modes around 3050-3100 cm⁻¹, ring stretching modes between 1400-1600 cm⁻¹, and a distinct ring breathing mode near 1015 cm⁻¹. researchgate.net The introduction of the bulky 4-methylpiperazin-1-yl substituents at the 2 and 3 positions would cause shifts in these frequencies and introduce new vibrational modes.

The piperazine ring has its own characteristic vibrations, including C-H stretching, CH₂ scissoring, twisting, and wagging modes. The methyl groups would introduce symmetric and asymmetric C-H stretching and bending vibrations. DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, can predict these frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.netmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
Pyrazine C-H Stretch3050-3100 researchgate.net
Methyl C-H Stretch2850-3000 mdpi.com
Pyrazine Ring Stretch1400-1600 researchgate.net
Piperazine CH₂ Scissor1440-1480 researchgate.net
Pyrazine Ring Breathing~1015 researchgate.net

Prediction of UV-Vis Absorption and Electronic Excitation Properties

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help to understand the nature of electronic transitions, such as n→π* and π→π*, which are characteristic of aromatic nitrogen heterocycles like pyrazine. nist.gov

The UV-Vis spectrum of pyrazine itself shows distinct absorption bands corresponding to these transitions. researchgate.net For this compound, the presence of the electron-donating methylpiperazinyl groups is expected to cause a significant red-shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyrazine. This is due to the intramolecular charge transfer (ICT) from the donor groups to the pyrazine acceptor, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Computational studies on similar donor-acceptor pyrazine derivatives confirm that the extent of this red-shift is related to the electron-donating strength of the substituent and the polarity of the solvent. nih.govresearchgate.net TD-DFT simulations can model these solvatochromic effects and predict the wavelengths of maximum absorption (λ_max) in various solvents.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

For the pyrazine ring, the protons typically appear as a singlet at approximately 8.5 ppm in the ¹H NMR spectrum of the parent molecule. spectrabase.com In the substituted compound, the remaining pyrazine protons would show distinct signals influenced by the adjacent bulky and electron-donating groups. The protons on the piperazine rings and the methyl groups would have characteristic chemical shifts in the aliphatic region of the spectrum. Machine learning and DFT-based methods can now predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm. nih.govarxiv.org

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms of the pyrazine ring are expected to be significantly affected by the substitution, while the carbons of the methylpiperazine moieties would appear at chemical shifts typical for saturated heterocyclic systems.

Table 3: Representative Predicted ¹H NMR Chemical Shifts for Structural Fragments

Proton EnvironmentPredicted Chemical Shift (ppm) RangeReference/Method
Pyrazine-H8.0 - 8.6 spectrabase.comresearchgate.net
Piperazine-H (axial/equatorial)2.5 - 3.5 researchgate.net
Methyl-H2.2 - 2.6 researchgate.net

Note: These are estimated ranges based on data for similar structures. Precise values require specific calculations.

Prediction of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with significant intramolecular charge transfer, like this compound, are candidates for materials with nonlinear optical (NLO) properties. These properties are characterized by the first-order hyperpolarizability (β), which can be calculated using computational methods.

Research on donor-acceptor (D-A) pyrazine derivatives has shown that their NLO response is strongly dependent on the molecular structure. rsc.org The presence of strong electron-donating groups (like piperazine) and an electron-accepting core (pyrazine) enhances the molecular polarizability and hyperpolarizability. rsc.org The magnitude of the hyperpolarizability is a key indicator of a material's potential for applications in optoelectronics and photonics. rsc.org

Computational studies on X-shaped and push-pull pyrazine derivatives demonstrate that factors like the strength of the donor/acceptor groups and the planarity of the molecule significantly influence the second-order hyperpolarizability (γ). rsc.orgmdpi.com For this compound, DFT calculations could quantify its hyperpolarizability values, providing insight into its suitability as an NLO material.

Coordination Chemistry of 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine As a Ligand

Ligand Design Principles and Coordination Modes

The design of 2,3-Bis(4-methylpiperazin-1-yl)pyrazine as a ligand is predicated on the rich coordination chemistry of its heterocyclic nitrogen-donor components. The strategic placement of pyrazine (B50134) and piperazine (B1678402) units creates a molecule with multiple potential binding sites, allowing for diverse coordination behaviors.

Nitrogen-Donor Ligand Characteristics of Piperazine and Pyrazine Moieties

The coordinating ability of this compound is derived from the lone pairs of electrons on its multiple nitrogen atoms.

Pyrazine Moiety: The pyrazine ring is a classic building block in coordination chemistry, known for its ability to act as a bridging ligand. researchgate.netmassey.ac.nz The two nitrogen atoms are positioned at opposite ends of the ring (1,4-positions), making it an excellent linker for constructing polynuclear complexes and coordination polymers. acs.orgnih.gov The aromatic nature of the pyrazine ring also allows for π-stacking interactions, which can further stabilize the resulting supramolecular structures. mdpi.com The electron-withdrawing nature of the pyrazine nitrogen atoms can influence the electronic properties of the resulting metal complexes. rsc.orgacs.org

Piperazine Moiety: The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile component in ligand design. biointerfaceresearch.comrsc.org It typically adopts a stable chair conformation. nih.gov The nitrogen atoms in piperazine are basic and act as strong σ-donors. biointerfaceresearch.comrsc.org In the specified compound, one nitrogen of each piperazine ring is substituted with a methyl group, leaving the other nitrogen (attached to the pyrazine ring) and the tertiary amine nitrogen within the ring as potential donor sites. Piperazine-based ligands are known to form stable complexes with a variety of transition metals. rsc.orgnih.gov

Multidentate Coordination Potential

The structure of this compound offers several possibilities for coordination, making it a potentially multidentate ligand.

Bidentate Coordination: The ligand could coordinate to a single metal center in a chelating fashion. This would likely involve one nitrogen from the pyrazine ring and the adjacent exocyclic nitrogen from one of the piperazine substituents, forming a stable five-membered chelate ring. A similar bidentate chelation is common in related pyrazine-amide and pyrazole-pyridine systems. mdpi.comnih.gov

Bridging Coordination: The most anticipated coordination mode involves the ligand acting as a bridge between two or more metal centers.

The two pyrazine nitrogens can bridge two different metal ions, a hallmark of pyrazine chemistry leading to linear or zigzag coordination polymers. researchgate.netacs.org

The piperazine nitrogens could also participate in bridging. For instance, the ligand could bridge two metal centers using one nitrogen from each piperazine unit. biointerfaceresearch.comrsc.org

Tetradentate Coordination: It is conceivable that the ligand could act as a tetradentate ligand, coordinating to a single metal ion using all four nitrogen atoms (two from the pyrazine and one from each piperazine). This would likely require the piperazine rings to adopt a less stable boat conformation to bring the donor atoms into proximity, as seen in some macrocyclic piperazine complexes. rsc.org More commonly, it might act as a bis-bidentate bridging ligand, chelating to two different metal centers. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-donor ligands like this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnih.gov The resulting structures are then characterized using techniques like single-crystal X-ray diffraction, FTIR, and UV-Vis spectroscopy.

Formation of Mononuclear and Polynuclear Complexes

The stoichiometry of the reaction, the choice of metal ion, and the counter-anion can all influence whether a mononuclear or polynuclear complex is formed. nih.govalquds.edu

Mononuclear Complexes: The formation of mononuclear complexes would be favored when the ligand acts as a bidentate or tetradentate chelator to a single metal ion. For example, reacting the ligand with a metal salt like copper(II) perchlorate (B79767) in a 1:1 molar ratio could potentially yield a complex of the type [M(L)X₂], where L is the ligand and X is a counter-ion or solvent molecule. mdpi.comalquds.edu

Polynuclear Complexes: Given the bridging potential of both the pyrazine and piperazine moieties, the formation of polynuclear complexes is highly probable. core.ac.uk Using the ligand to react with metal salts could lead to dinuclear or trinuclear species, where the ligand bridges multiple metal centers. inorgchemres.orgnih.gov For instance, a bimetallic species could form where the piperazine units are bridged to two separate metal centers. rsc.org

Investigation of Coordination Geometries and Metal-Ligand Bonding

The coordination geometry around the metal center is determined by the metal's preferred coordination number and the steric and electronic properties of the ligand.

Coordination Geometries: Depending on the metal ion, various geometries are possible. For instance, Cu(II) could adopt a distorted octahedral or square pyramidal geometry, while Zn(II) might favor tetrahedral or five-coordinate geometries. inorgchemres.orgnih.gov In a potential mononuclear complex, a six-coordinate metal might have a distorted octahedral environment. nih.gov In polynuclear structures, metal centers are often linked in linear or triangular arrays.

Metal-Ligand Bonding: The nature of the metal-ligand bond can be probed using spectroscopic techniques.

FTIR Spectroscopy: Coordination of the nitrogen atoms to the metal center would be indicated by shifts in the C=N and C-N stretching frequencies of the pyrazine and piperazine rings in the infrared spectrum. nih.gov The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-N stretching vibrations, confirming complexation. rsc.org

UV-Vis Spectroscopy: The d-d transitions observed in the UV-Vis spectra of transition metal complexes provide information about the ligand field environment and coordination geometry. mdpi.com Changes in the ligand's absorption bands upon complexation can also confirm metal-ligand interaction. biointerfaceresearch.com

Supramolecular Chemistry and Intermolecular Interactions Involving 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine

Pi-Pi (π-π) Stacking Interactions

The aromatic pyrazine (B50134) core of 2,3-Bis(4-methylpiperazin-1-yl)pyrazine is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. While individually weaker than strong hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can significantly contribute to the stability of the crystal structure.

In pyrazine and its derivatives, π-π stacking is a common feature. These interactions can occur in a variety of geometries, including face-to-face, parallel-displaced, and T-shaped arrangements. The stabilization energies for stacked pyrazine dimers have been calculated to be significant, often greater than that of a benzene (B151609) dimer. wikipedia.org The specific geometry and strength of the interaction are influenced by the electronic nature of the pyrazine ring and its substituents.

For instance, in a related compound, adjacent benzopyran moieties were found to interact via π-π stacking, leading to the formation of a sheet-like structure. nih.gov The presence of substituents on the aromatic ring can influence the strength of these interactions, with their relative positions having a profound effect. nih.gov In this compound, the bulky piperazine (B1678402) substituents would likely favor a parallel-displaced or T-shaped stacking arrangement to minimize steric hindrance.

Table 2: Typical Parameters for π-π Stacking Interactions in Aromatic Systems

Interaction GeometryCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)
Face-to-Face~ 3.3 - 3.8~ 3.3 - 3.8
Parallel-Displaced~ 3.3 - 3.8~ 3.3 - 3.8

Note: This table provides typical ranges for π-π stacking interactions. The exact values for this compound would depend on its specific crystal packing, for which public data is not available.

Anion-Pi (π) and Other Non-Covalent Interactions

The electron-deficient nature of the pyrazine ring in this compound makes it a potential candidate for anion-π interactions. This type of non-covalent bond involves the interaction of an anion with the face of an electron-deficient π-system. rsc.orgarturorobertazzi.it The interaction is primarily electrostatic, arising from the attraction between the negative charge of the anion and the positive quadrupole moment of the aromatic ring.

In coordination polymers containing pyrazine ligands, anions have been observed to interact with the π-acidic centers of the pyrazine rings in various binding modes, including anion-π-anion and π-anion-π sandwiching. rsc.org The strength of these interactions is dependent on both the nature of the anion and the electronic properties of the π-system. rsc.org

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies relies on the predictable and reliable formation of intermolecular interactions. The functionalization of molecules with groups that can participate in specific and directional interactions is a key strategy in crystal engineering.

Piperazine is a widely used building block for the self-assembly of supramolecular hydrogen-bonded networks. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor, combined with its conformational flexibility, makes it a versatile component in the design of complex architectures. The functionalization of piperazine can be used to introduce additional interaction sites and to control the dimensionality of the resulting supramolecular structure. finechem-mirea.ru

In the case of this compound, the combination of the pyrazine core and the two 4-methylpiperazin-1-yl substituents provides a platform for creating intricate supramolecular structures. The pyrazine ring can participate in π-π stacking and anion-π interactions, while the piperazine moieties offer sites for hydrogen bonding. The methyl groups on the piperazine rings can also influence the packing through steric effects and weak C-H…π or C-H…O interactions. By carefully selecting co-formers or crystallization conditions, it is possible to direct the self-assembly of this molecule into specific and potentially functional supramolecular architectures. The principles of host-guest chemistry, where a larger molecule encapsulates a smaller one, can also be applied, with the potential for this compound to act as a host for small guest molecules. researchgate.net

Electrochemical Behavior of 2,3 Bis 4 Methylpiperazin 1 Yl Pyrazine

Cyclic Voltammetry for Redox Process Characterization

Cyclic voltammetry is a key technique for characterizing the redox processes of chemical compounds. In a typical cyclic voltammogram for a pyrazine (B50134) derivative, one would observe peaks corresponding to reduction and oxidation events. The electrochemical reduction of the pyrazine ring generally proceeds via a two-electron transfer to yield the corresponding 1,4-dihydropyrazine. dtu.dkcdnsciencepub.com The reversibility of this process, indicated by the separation and relative heights of the cathodic (reduction) and anodic (oxidation) peaks, is influenced by the stability of the resulting dihydropyrazine (B8608421) and the experimental conditions, such as pH and scan rate. nih.govresearchgate.net

For 2,3-Bis(4-methylpiperazin-1-yl)pyrazine, the presence of two strong electron-donating piperazinyl groups is anticipated to increase the electron density of the pyrazine ring. This would make the ring more susceptible to oxidation and more difficult to reduce compared to unsubstituted pyrazine. The cyclic voltammogram would likely display at least one reduction wave corresponding to the pyrazine ring and potentially oxidation waves associated with the nitrogen atoms of the piperazine (B1678402) groups or the pyrazine ring itself. The stability of the formed radical ions would determine the reversibility of these processes. Studies on other pyrazines with electron-donating substituents have shown that such groups can influence the stability of the redox products. nih.gov

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are critical parameters that quantify the ease with which a molecule can lose or gain electrons. For pyrazine derivatives, these potentials are highly sensitive to the nature and position of substituents on the ring. nih.govnih.gov Electron-donating groups, such as the 4-methylpiperazin-1-yl groups in the target compound, are known to decrease the reduction potential, making the compound harder to reduce. nih.gov Conversely, these groups lower the oxidation potential, making the compound easier to oxidize.

While specific values for this compound are not documented in the reviewed literature, a qualitative comparison can be made. Unsubstituted pyrazine has a reduction potential that is influenced by experimental conditions. dtu.dk The introduction of two potent electron-donating groups at the 2 and 3 positions would be expected to shift this potential to a more negative value. Similarly, the oxidation potential would be expected to be significantly lower (less positive) than that of unsubstituted pyrazine.

To illustrate the expected effect of electron-donating substituents on the redox potentials of a pyrazine core, the following interactive table provides hypothetical, yet illustrative, potential shifts based on general electrochemical principles observed in substituted pyrazines. nih.gov

Expected Redox Potential Shifts for Substituted Pyrazines

CompoundSubstituent TypeExpected Shift in Reduction Potential (vs. Pyrazine)Expected Shift in Oxidation Potential (vs. Pyrazine)
PyrazineNoneReferenceReference
2,3-DimethylpyrazineElectron-Donating (weak)Slightly NegativeSlightly Negative
This compoundElectron-Donating (strong)Significantly NegativeSignificantly Negative
2,3-Dichloropyrazine (B116531)Electron-WithdrawingPositivePositive

Analysis of Electron Transfer Mechanisms

The electron transfer mechanism for the reduction of pyrazines often involves a multi-step process. Typically, the pyrazine ring undergoes a two-electron, two-proton reduction to form a stable dihydropyrazine derivative. cdnsciencepub.comresearchgate.net The exact mechanism, including the sequence of electron and proton transfers, can be highly dependent on the pH of the medium. researchgate.net In acidic solutions, the reduction may proceed through two separate one-electron steps, which can sometimes be resolved in the cyclic voltammogram. dtu.dk

Correlation with Electronic Structure (e.g., HOMO-LUMO Levels)

The electrochemical behavior of a molecule is intrinsically linked to its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is related to the energy of the HOMO, with a higher HOMO energy (less negative value) corresponding to a lower oxidation potential (easier oxidation). Conversely, the reduction potential is related to the energy of the LUMO, with a lower LUMO energy corresponding to a higher reduction potential (easier reduction).

The introduction of electron-donating groups like 4-methylpiperazin-1-yl is known to raise the energy of the HOMO and also generally raises the energy of the LUMO. nih.gov The significant increase in the HOMO energy of this compound would make it more susceptible to oxidation compared to unsubstituted pyrazine. The corresponding increase in the LUMO energy would make reduction more difficult, resulting in a more negative reduction potential. nih.gov The energy gap between the HOMO and LUMO is also affected by substitution, which in turn influences the photophysical properties of the molecule. nih.gov

Computational studies on similar donor-acceptor systems involving pyrazine have shown that the HOMO is often localized on the electron-donating groups and the adjacent parts of the pyrazine ring, while the LUMO is primarily centered on the pyrazine core. nih.gov This separation of frontier orbitals is characteristic of intramolecular charge transfer upon excitation. For this compound, a similar electronic structure is anticipated, which would govern its electrochemical and photophysical properties.

Advanced Optical Properties and Potential Materials Science Applications

Photophysical Characterization (Absorption and Emission Spectroscopy)

The photophysical properties of pyrazine (B50134) derivatives are strongly influenced by the nature and position of substituents on the pyrazine core.

Pyrazine-based molecules are known to exhibit fluorescence. For instance, studies on other di-substituted pyrazines, such as 2,5-bis(benzo-azol-2-yl)pyrazines, have reported strong blue fluorescence. The introduction of piperidino groups, as seen in 2-N-(4-methyl)piperidinopyrazine, also confers fluorescent properties. It is therefore highly probable that 2,3-Bis(4-methylpiperazin-1-yl)pyrazine would be a fluorescent compound. The interaction between the electron-donating methylpiperazinyl groups and the electron-accepting pyrazine core could lead to intramolecular charge transfer (ICT) upon excitation, a phenomenon often associated with strong emission in the visible spectrum. The fluorescence intensity may be sensitive to the solvent polarity and concentration.

The fluorescence quantum yield (Φ) is a critical measure of the efficiency of the emission process. For some highly fluorescent pyrazine derivatives, quantum yields can be as high as 0.90. The actual quantum yield and the fluorescence lifetime (the average time the molecule stays in its excited state) for this compound would need to be determined experimentally. These measurements are crucial for evaluating the compound's suitability for applications like organic light-emitting diodes (OLEDs). The methodology for such measurements typically involves comparing the sample's integrated fluorescence intensity and absorbance to a well-characterized standard, such as quinine (B1679958) sulfate.

Nonlinear Optical (NLO) Response

Molecules with significant ICT character, like D-A-D systems, are prime candidates for exhibiting nonlinear optical (NLO) properties, where the polarization response of the material to an applied optical field is nonlinear.

The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict this value. For related push-pull pyrazine derivatives, the magnitude of β is strongly dependent on the strength of the donor and acceptor groups. Given its D-A-D structure, this compound is expected to possess a non-zero first-order hyperpolarizability. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally indicative of a larger β value and significant NLO characteristics.

Magnetic Properties of Coordination Compounds Incorporating Pyrazine Derivatives

Investigation of Magnetic Exchange Interactions

The pyrazine moiety is a well-known component in the field of molecular magnetism, primarily for its ability to act as a bridging ligand between metal centers, mediating magnetic exchange interactions. Typically, pyrazine-bridged metal-organic frameworks and coordination polymers exhibit antiferromagnetic coupling, where the spins of adjacent metal ions align in an antiparallel fashion. rsc.orgnih.gov This behavior is attributed to the superexchange mechanism, where the pyrazine ring facilitates communication between the magnetic orbitals of the metal centers.

In the context of this compound, the two nitrogen atoms of the pyrazine ring can coordinate to metal ions, forming a bridge. The nature and strength of the magnetic exchange would be influenced by the geometry of the resulting complex and the specific metal ion involved. For instance, studies on M(pyrazine)₂Br₂ (where M = Fe, Co, Ni) have shown that the canting of the pyrazine ligands significantly impacts the strength of the antiferromagnetic interactions. rsc.org While antiferromagnetism is the norm, ferromagnetic interactions have been observed in related systems, such as those with pyrimidine-based ligands, suggesting that subtle structural changes can switch the nature of the magnetic coupling. rsc.org

The presence of the bulky 4-methylpiperazine substituents on the pyrazine ring in this compound would introduce significant steric hindrance. This could influence the coordination geometry around the metal centers and the planarity of the pyrazine bridge, thereby tuning the magnetic exchange interactions.

Table 1: Magnetic Exchange Coupling in Representative Pyrazine-Bridged Metal Complexes

CompoundMagnetic Interaction TypeExchange Coupling Constant (J)Reference
[Cu(pyz)₂(NO₃)₂]Antiferromagnetic- nih.gov
Mn(N₃)₂(pyz)Weak Ferromagnetic Ground State- psu.edu
[{Ni(hfac)₂}₂(µ-L)]*Antiferromagnetic-4.86 cm⁻¹ nih.gov

Note: L = 3,6-bis(picolylamino)-1,2,4,5-tetrazine, a related nitrogen-containing heterocyclic ligand.

Design of Molecular Magnets

Molecular magnets are materials in which the magnetic properties originate from the molecules themselves. The design of such materials often relies on the self-assembly of molecular building blocks, such as metal ions and organic ligands, into well-defined structures. This compound, with its bidentate coordinating pyrazine core and peripheral functional groups, is a promising candidate for a ligand in the construction of molecular magnets. nih.gov

The piperazine (B1678402) nitrogen atoms could also potentially participate in coordination or form hydrogen bonds, leading to more complex multi-dimensional structures. By selecting appropriate metal ions with unpaired electrons (e.g., Mn(II), Cu(II), Ni(II)), it is conceivable to synthesize coordination polymers or discrete molecular clusters with this ligand. The resulting magnetic properties would be a direct consequence of the arrangement of the metal centers and the efficiency of the pyrazine bridge in mediating magnetic exchange. The synthesis of such complexes could lead to materials with tailored magnetic behaviors, such as single-molecule magnet (SMM) properties or long-range magnetic ordering.

Applications in Organic Electronics (e.g., Organic Field-Effect Transistors)

The field of organic electronics utilizes carbon-based materials in electronic devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the electronic properties of the organic semiconductors used, such as their electron affinity and charge carrier mobility.

Role of Pyrazine Core in Tuning Electron Affinities

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes pyrazine-containing molecules excellent candidates for n-type (electron-transporting) organic semiconductors. The introduction of a pyrazine core into a conjugated molecule generally increases its electron affinity, which is the energy released when an electron is added to a neutral atom or molecule. rsc.orgnih.gov A high electron affinity is desirable for efficient electron injection and transport in electronic devices.

Electron Mobility Studies

Electron mobility is a measure of how quickly an electron can move through a material under the influence of an electric field. High electron mobility is crucial for the performance of n-type OFETs. While no specific electron mobility studies have been reported for this compound, research on other pyrazine-based materials provides valuable insights.

Fused-ring pyrazine derivatives have been shown to exhibit electron mobilities as high as approximately 0.03 cm²/V·s in OFETs. researchgate.net The mobility is highly sensitive to the molecular structure and the resulting thin-film morphology. The bulky piperazine groups in this compound would significantly influence how the molecules pack in the solid state, which in turn would affect the electronic coupling between adjacent molecules and, consequently, the electron mobility. Theoretical studies on organic semiconductors have shown that the transfer integrals, which are a key parameter for charge transport, are extremely sensitive to the molecular packing. mdpi.com Therefore, controlling the solid-state structure of this compound would be critical to optimizing its performance in electronic devices.

Table 2: Electron Mobility in Selected Pyrazine-Based Organic Semiconductors

Compound TypeDevice ArchitectureElectron Mobility (µe)Reference
Fused-ring pyrazine derivativesOFET~0.03 cm²/V·s researchgate.net
Pyrazine-containing acene dicarboximidesSpace-charge limited currentNot specified rsc.org

Conclusion and Future Research Directions

Summary of Key Findings on 2,3-Bis(4-methylpiperazin-1-yl)pyrazine

Due to the lack of available data, no key findings can be summarized for this compound.

Unexplored Research Avenues and Challenges

The primary challenge is the apparent lack of synthesis and characterization of this compound in published literature. Future research should focus on:

Synthesis and Characterization: Developing a reliable synthetic route for the compound and thoroughly characterizing its physicochemical properties using techniques such as NMR, IR, and mass spectrometry, as well as determining its crystal structure.

Coordination Chemistry: Investigating its potential as a ligand to form coordination polymers and metal-organic frameworks with various metal ions.

Biological Screening: Conducting comprehensive biological assays to explore its potential as an anticancer, antimicrobial, or antiviral agent.

Materials Science Exploration: Evaluating its properties for potential applications in sensors, catalysis, or electronic materials.

Potential for Development of Novel Chemical Systems and Materials

Given the versatile nature of the pyrazine (B50134) and piperazine (B1678402) scaffolds, this compound holds theoretical potential for the development of novel chemical systems. The presence of multiple nitrogen atoms suggests it could act as a multidentate ligand for the construction of complex coordination networks with interesting magnetic, optical, or porous properties. Furthermore, the piperazine moieties could be functionalized to tune its solubility, reactivity, and biological activity, opening avenues for the creation of new functional materials and therapeutic agents. However, without initial synthesis and characterization, these potentials remain speculative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Bis(4-methylpiperazin-1-yl)pyrazine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazine derivatives as the core structure. Key steps include:

  • Alkylation/Acylation : Introducing 4-methylpiperazine groups via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination may be employed to attach piperazine moieties to pyrazine .
  • Purification : Column chromatography with polar solvents (e.g., dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the final product .
    • Key Intermediates : Pyrazine-2,3-diamine or halogenated pyrazine derivatives (e.g., 2,3-dichloropyrazine) are common precursors .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • NMR : Confirm proton environments (e.g., piperazine N–CH₃ at ~2.3 ppm and pyrazine aromatic protons at ~8.0 ppm) .
  • FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Use ATPase/Glo™ assays for kinases (e.g., PI3K or mTOR), given piperazine-pyrazine hybrids’ affinity for ATP-binding pockets .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors, common targets for piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Docking Refinement : Re-evaluate molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects .
  • Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain unexpected activity .
  • Metabolite Screening : LC-MS/MS to detect metabolic byproducts (e.g., N-oxidation of piperazine) that alter bioactivity .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Xantphos or Ni/DPEphos systems for coupling efficiency .
  • Solvent Optimization : Replace DMSO with acetonitrile to reduce side reactions (e.g., oxidation) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

Q. How should researchers address crystallographic disorder in X-ray diffraction (XRD) data for this compound?

  • Methodological Answer :

  • Data Collection : Use low-temperature (100 K) measurements to stabilize crystal lattice .
  • Refinement : Apply SHELXL’s PART instruction to model disordered atoms (e.g., Cl or CH₃ groups) with occupancy constraints .
  • Validation : Cross-check with PLATON’s SQUEEZE for solvent-accessible voids .

Q. What experimental approaches explain contradictory cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :

  • Penetration Studies : Use confocal microscopy with fluorescently tagged analogs to assess compound diffusion in spheroids .
  • Hypoxia Modeling : Compare IC₅₀ under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions, as piperazine derivatives may exhibit oxygen-dependent activity .

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